Unii-XX8E5WP7FS

Vue d'ensemble

Description

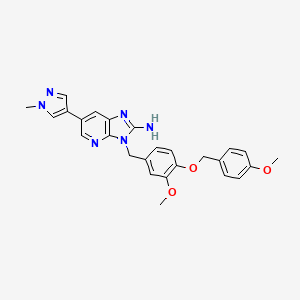

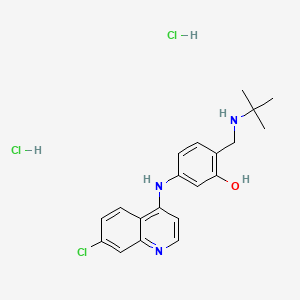

GZ389988 is a potent Trk inhibitor. GZ389988 is currently under clinical trial for analgesic efficacy in patients with pain due to osteoarthritis of the knee (intra-articular dose)

Applications De Recherche Scientifique

Collaborative Working Environments for Large Scale Models

Large scientific applications often require collaboration across geographically dispersed teams. A study discusses the design of a collaborative distributed computing environment for the Unified Air Pollution Model (UNI-DEM) and proposes a framework suitable for large scientific applications. This framework is critical for facilitating remote job submission, file transfer, and data sharing in scientific research involving large-scale environmental models (Şahin et al., 2009).

Educational Programs for Translating Research into Innovations

The translation of basic scientific research into practical innovations is crucial for societal advancement. The National Collegiate Inventors and Innovators Alliance (NCIIA) focuses on developing experiential learning and research in STEM innovation, invention, and entrepreneurship. This approach aims to create socially beneficial businesses and aligns with the broader goal of translating scientific research into real-world applications (Giordan et al., 2011).

The Beauty and Benefits of Science

Scientific research delves into the mysteries of the universe and life, leading to applications and technologies that benefit humanity. The theme of the 2013 AAAS Annual Meeting, "The Beauty and Benefits of Science," highlights the dual nature of scientific inquiry: understanding fundamental principles and developing practical technologies (Press, 2013).

Advances in Liquid-Phase Syntheses of Inorganic Nanoparticles

The development of novel materials, especially in the field of nanotechnology, represents a prime example of the intersection between scientific discovery and technological advancement. Innovations in materials science, particularly in the electronics industry, are driven by discoveries in scientific research (Cushing et al., 2004).

Accelerating Scientific and Technical Achievement Industrialization

Universities play a vital role in national basic research and high-tech industrialization. Accelerating the transformation of scientific and technical achievements into industrial applications is a key function of universities, essential for economic development and scientific progress (Xian-guo, 2004).

International Institute of Theoretical and Applied Physics

The International Institute of Theoretical and Applied Physics (IITAP), formed in partnership with UNESCO and Iowa State University, aims to foster excellence in scientific research and teaching in physics and related disciplines. It focuses on supporting scientific endeavors in developing regions, emphasizing the importance of international collaboration in scientific research (Vary, 2008).

Research-Based Learning in Education

Implementing research-based learning in educational settings, such as in Integrated Science courses, can enhance critical and creative thinking abilities. This approach aligns with the goal of transforming conventional learning into research-oriented education, underscoring the role of scientific research in educational practices (Rahim, 2019).

Multidisciplinary and Multi-Organizational Collaborations

Scientific and engineering research often involves multidisciplinary and multi-organizational collaboration. A study highlights the need for effective coordination in such collaborations and the impact of coordination on successful outcomes, emphasizing the complexities and benefits of collaborative scientific research (Cummings & Kiesler, 2005).

Data-Intensive Analysis in Scientific Research

Data-intensive science requires software applications that satisfy key requirements such as interoperability, integration, and efficient data handling. Various technologies, including workflows and portals, are essential for supporting data-intensive analysis processes in scientific research (Yao et al., 2014).

University Nanosat Program

The University Nanosat Program (UNP) exemplifies a practical approach to student involvement in scientific research, particularly in aerospace. It demonstrates the integration of academic learning with hands-on experience in satellite technology, fostering the development of future aerospace professionals (Hunyadi et al., 2004).

Propriétés

Numéro CAS |

1788906-96-6 |

|---|---|

Nom du produit |

Unii-XX8E5WP7FS |

Formule moléculaire |

C26H26N6O3 |

Poids moléculaire |

470.533 |

Nom IUPAC |

3-[[3-methoxy-4-[(4-methoxyphenyl)methoxy]phenyl]methyl]-6-(1-methylpyrazol-4-yl)imidazo[4,5-b]pyridin-2-amine |

InChI |

InChI=1S/C26H26N6O3/c1-31-15-20(13-29-31)19-11-22-25(28-12-19)32(26(27)30-22)14-18-6-9-23(24(10-18)34-3)35-16-17-4-7-21(33-2)8-5-17/h4-13,15H,14,16H2,1-3H3,(H2,27,30) |

Clé InChI |

HVRWZFQFSQUILC-UHFFFAOYSA-N |

SMILES |

CN1C=C(C=N1)C2=CC3=C(N=C2)N(C(=N3)N)CC4=CC(=C(C=C4)OCC5=CC=C(C=C5)OC)OC |

Apparence |

Solid powder |

Pureté |

>98% (or refer to the Certificate of Analysis) |

Durée de conservation |

>2 years if stored properly |

Solubilité |

Soluble in DMSO |

Stockage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonymes |

GZ389988; GZ-389988; GZ 389988. |

Origine du produit |

United States |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

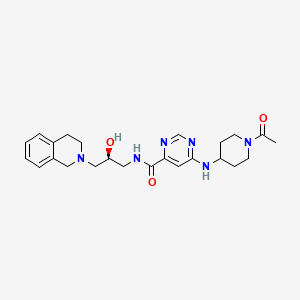

![(3R)-3-[3-(3,5-dimethylpyrazol-1-yl)phenyl]-4-[(3S)-3-[2-(5,6,7,8-tetrahydro-1,8-naphthyridin-2-yl)ethyl]pyrrolidin-1-yl]butanoic acid;hydrochloride](/img/structure/B607821.png)

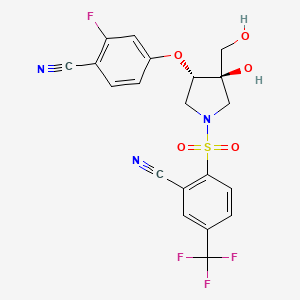

![3,3,3-trifluoro-N-[4-[[3-[(2R)-2-methylmorpholin-4-yl]-1H-pyrazolo[3,4-d]pyrimidin-6-yl]amino]cyclohexyl]propane-1-sulfonamide](/img/structure/B607826.png)

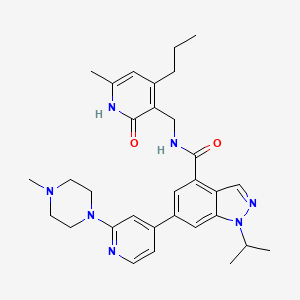

![(7r)-1-(4-Fluorobenzyl)-N-{3-[(1s)-1-Hydroxyethyl]phenyl}-7-Methyl-5-(1h-Pyrrol-2-Ylcarbonyl)-4,5,6,7-Tetrahydro-1h-Pyrazolo[4,3-C]pyridine-3-Carboxamide](/img/structure/B607827.png)

![N-[1-(2-Cyclopropylethyl)-6-fluoro-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carbonyl]glycine](/img/structure/B607837.png)

![4-bromo-2-methyl-5-[[(3~{R},5~{R})-1-methyl-5-phenyl-piperidin-3-yl]amino]pyridazin-3-one](/img/structure/B607841.png)

![2-[(1-Benzyl-1h-Pyrazol-4-Yl)oxy]pyrido[3,4-D]pyrimidin-4(3h)-One](/img/structure/B607843.png)